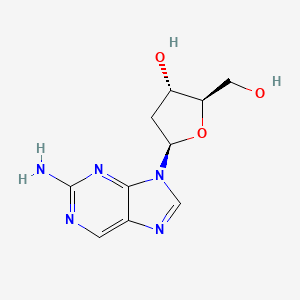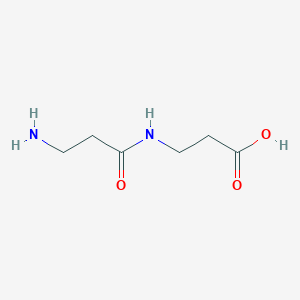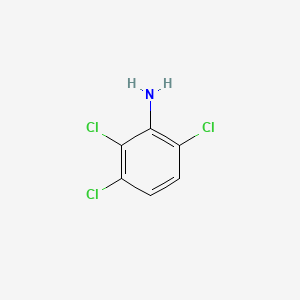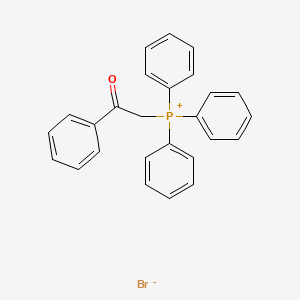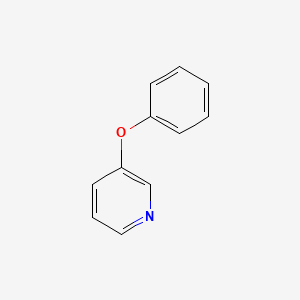
2-Phenylanthraquinone
概要
説明
2-Phenylanthraquinone (PAQN) is a synthetic organic compound containing a phenyl group attached to an anthraquinone core. It has a molecular weight of 284.31 .
Synthesis Analysis
The synthesis of anthraquinone-based compounds like 2-Phenylanthraquinone has been a subject of research in recent years . In one method, 1,4-dibutyl anthraquinones were synthesized from 1,1′-(1,2-phenylene)bis(hept-2-yn-1-one) and ethyne derivatives in the presence of organophosphorus compounds under refluxing toluene .Molecular Structure Analysis
The molecular formula of 2-Phenylanthraquinone is C20H12O2 . The InChI code is 1S/C20H12O2/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)13-6-2-1-3-7-13/h1-12H .Chemical Reactions Analysis
2-Phenylanthraquinone undergoes a photoredox reaction via a two-step pathway . This reaction involves an initial protonation on the carbonyl oxygen, followed by a deprotonation of the side methylene C-H bond .Physical And Chemical Properties Analysis
2-Phenylanthraquinone is a solid at 20°C . It has a molecular weight of 284.31 and a density of 1.267g/cm^3 .科学的研究の応用
Photoredox Catalysis in Organic Synthesis
2-Phenylanthraquinone has been studied for its role in photoredox reactions, which are valuable in organic synthesis. The compound can undergo photoredox reactions via a two-step pathway, and its efficiency in these reactions has been compared to related molecules . These reactions are crucial for developing photoremovable protecting groups and have applications in synthesizing complex organic molecules.
Charge Transfer in Photoinduced Processes
The ability of 2-Phenylanthraquinone to act as an electron acceptor makes it a candidate for studying photoinduced charge separation . This property is essential for the development of photovoltaic materials and understanding the fundamental processes in solar energy conversion.
Dye Industry Applications
In the dye industry, anthraquinone derivatives are known for their bright colors and excellent fastness properties, making them suitable for textile dyeing . 2-Phenylanthraquinone, with its structural stability and color properties, can be a valuable component in creating new dyes with enhanced performance characteristics.
Medical Research: Anticancer Properties
Anthraquinones form the core of various anticancer agents. Research endeavors towards new anthraquinone-based compounds, including 2-Phenylanthraquinone, are increasing rapidly. These compounds inhibit cancer progression by targeting essential cellular proteins .
Photodynamic Therapy (PDT)
2-Phenylanthraquinone’s derivatives have potential applications in PDT, which relies on the generation of singlet oxygen to destroy target tumor cells . The compound’s photophysical properties could be harnessed to develop new photosensitizers for cancer treatment.
Solar Cell Applications
Quinoline derivatives, which share structural similarities with 2-Phenylanthraquinone, have been used in third-generation photovoltaics . By extension, 2-Phenylanthraquinone could be explored for its applicability in polymer photovoltaic solar cells and dye-synthesized solar cells (DSSCs), contributing to the advancement of renewable energy technologies.
作用機序
Target of Action
2-Phenylanthraquinone, like other anthraquinones, primarily targets cellular proteins . These proteins play a crucial role in various biological processes, including cell growth, differentiation, and death .
Mode of Action
The interaction of 2-Phenylanthraquinone with its targets leads to a variety of changes. For instance, it undergoes a photoredox reaction via a two-step pathway . This reaction involves an initial protonation on the carbonyl oxygen, followed by a deprotonation of the side methylene C-H bond .
Biochemical Pathways
The photoredox reaction of 2-Phenylanthraquinone affects several biochemical pathways. The reaction can be rationalized by excited states that have substantial charge transfer character, in which the electron density of the benzene ring with the reactive CH2 OH moiety is transferred to the central AQ ring . This process leads to various downstream effects, including the production of reactive oxygen species and changes in cellular redox status .
Pharmacokinetics
Like other anthraquinones, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The molecular and cellular effects of 2-Phenylanthraquinone’s action are diverse. For instance, it can lead to efficient intersystem crossing to populate a reactive triplet state that may then undergo a variety of reactions . These reactions can cause changes in cellular redox status, potentially leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Phenylanthraquinone. For example, the efficiency of its photoredox reaction can be affected by the pH of the solution . Additionally, gene-environment interactions can also play a role in determining the compound’s effects .
将来の方向性
The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years . They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents . The developments in PEG-based delivery of anthraquinones and the toxicity aspects of anthraquinone derivatives are also being discussed .
特性
IUPAC Name |
2-phenylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O2/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)13-6-2-1-3-7-13/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZCFGZBDDCNHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70310683 | |
| Record name | 2-PHENYLANTHRAQUINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylanthraquinone | |
CAS RN |
6485-97-8 | |
| Record name | 9, 2-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-PHENYLANTHRAQUINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




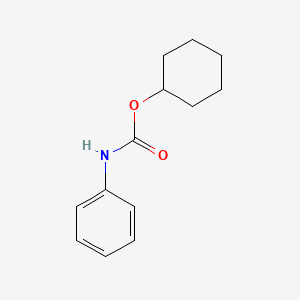
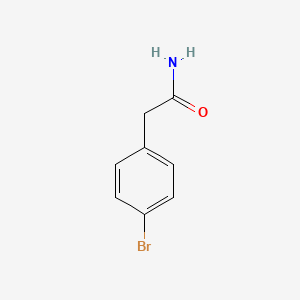
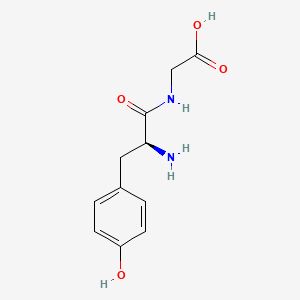
![2-Methyl-2-{[(e)-phenylmethylidene]amino}propan-1-ol](/img/structure/B1582210.png)
